molecular formula C13H16N2OS B13377582 N-[(3-methylthiophen-2-yl)methyl]-2-(pyridin-2-yloxy)ethanamine

N-[(3-methylthiophen-2-yl)methyl]-2-(pyridin-2-yloxy)ethanamine

Cat. No.: B13377582
M. Wt: 248.35 g/mol
InChI Key: QCOYLDKBIGMLHQ-UHFFFAOYSA-N
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Description

N-[(3-Methylthiophen-2-yl)methyl]-2-(pyridin-2-yloxy)ethanamine is a substituted phenethylamine derivative featuring a thiophene and pyridine moiety. Its structure comprises a 3-methylthiophen-2-ylmethyl group attached to the nitrogen atom of an ethanamine backbone, with a pyridin-2-yloxy substituent on the ethyl chain. This compound is structurally distinct from classical psychoactive phenethylamines (e.g., 2C series) due to its heterocyclic substituents, which may influence its pharmacological and physicochemical properties.

Properties

Molecular Formula

C13H16N2OS

Molecular Weight

248.35 g/mol

IUPAC Name

N-[(3-methylthiophen-2-yl)methyl]-2-pyridin-2-yloxyethanamine

InChI

InChI=1S/C13H16N2OS/c1-11-5-9-17-12(11)10-14-7-8-16-13-4-2-3-6-15-13/h2-6,9,14H,7-8,10H2,1H3

InChI Key

QCOYLDKBIGMLHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CNCCOC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methyl-2-thienyl)methyl]-N-[2-(2-pyridinyloxy)ethyl]amine typically involves the following steps:

    Formation of the Thienylmethylamine Intermediate: This can be achieved by reacting 3-methyl-2-thiophenemethylamine with an appropriate alkylating agent under basic conditions.

    Coupling with Pyridinyloxyethylamine: The intermediate is then coupled with 2-(2-pyridinyloxy)ethylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methyl-2-thienyl)methyl]-N-[2-(2-pyridinyloxy)ethyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-[(3-methyl-2-thienyl)methyl]-N-[2-(2-pyridinyloxy)ethyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-methyl-2-thienyl)methyl]-N-[2-(2-pyridinyloxy)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Context

The compound belongs to a broader class of substituted ethanamines, which includes psychoactive substances like the NBOMe series, 2C derivatives, and other heterocyclic analogs. Below is a detailed comparison:

Compound Name Key Structural Features Pharmacological Class Receptor Affinity/Toxicity Regulatory Status
N-[(3-Methylthiophen-2-yl)methyl]-2-(pyridin-2-yloxy)ethanamine - 3-Methylthiophene
- Pyridin-2-yloxy group
Unknown (likely 5-HT receptor ligand) No direct data; inferred partial agonism/antagonism at 5-HT₂A based on NBOMe analogs Not listed in controlled substance acts
25I-NBOMe
(2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine)
- 2,5-Dimethoxy-4-iodophenyl
- N-Benzyl (2-methoxyphenyl) substitution
Psychedelic phenethylamine High 5-HT₂A affinity (Ki < 1 nM)<="" fatalities="" hyperthermia,="" seizures,="" td="" toxicity:=""> Controlled substance in multiple jurisdictions
2C-B
(2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine)
- 2,5-Dimethoxy-4-bromophenyl
- Unsubstituted ethanamine
Psychedelic phenethylamine Moderate 5-HT₂A affinity (Ki ~10 nM)
Lower acute toxicity than NBOMe
Schedule I in the U.S., controlled globally
N-(Pyridin-2-ylmethyl)-2-(pyridin-2-yloxy)ethanamine
()
- Dual pyridine substituents
- No thiophene moiety
Unknown No pharmacological data; structural similarity suggests possible CNS activity Not regulated
N-(3-Acetyl-2-thienyl)acetamides
()
- Thiophene core with acetyl/acetamide groups Synthetic intermediates No reported psychoactivity; used in organic synthesis Not applicable

Key Differences and Implications

Unlike NBOMe compounds, which exhibit extreme potency and toxicity due to their high 5-HT₂A affinity, the target compound’s activity remains speculative but likely milder given the absence of a 2,5-dimethoxyaryl motif .

Synthetic Pathways :

  • The synthesis of thiophene-containing analogs (e.g., ) typically involves Gewald reaction derivatives or acetylthiophene intermediates, whereas NBOMe compounds are synthesized via reductive amination of substituted phenethylamines with methoxybenzyl halides .

Regulatory and Safety Profiles :

  • The NBOMe series is heavily regulated due to its association with fatalities, whereas the target compound’s structural divergence may place it outside current controlled substance analog laws .

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